molecular formula C19H16O7 B2663185 ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate CAS No. 637751-74-7

ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No.: B2663185
CAS No.: 637751-74-7
M. Wt: 356.33
InChI Key: IRMGCMKVZPPTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where a methoxyphenol is reacted with the chromen-4-one intermediate in the presence of a suitable base and a halogenating agent.

    Carbonate Formation: The final step involves the formation of the ethyl carbonate group by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate: Similar structure but with a different position of the methoxy group.

    Ethyl 3-(3-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate: Contains a hydroxy group instead of a methoxy group.

    Ethyl 3-(3-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate: Contains a chloro group instead of a methoxy group.

These similar compounds may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-3-23-19(21)26-14-7-8-15-16(10-14)24-11-17(18(15)20)25-13-6-4-5-12(9-13)22-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGCMKVZPPTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.